(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-chloro-3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-3-methylbenzaldehyde with a chiral amine, followed by cyclization to form the pyrrolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyrrolidines .
Scientific Research Applications
(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a pyrrolidine ring.
4-(4′-Chloro-3′-methyl phenyl)-1 (2H)-phthalazinone: Contains a phthalazinone ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine is unique due to its chiral nature and the presence of both a pyrrolidine ring and a 4-chloro-3-methylphenyl group. This combination of features makes it particularly useful in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H14ClN |
---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
(2S)-2-(4-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1 |
InChI Key |
UBQOYOWWVWPKJE-NSHDSACASA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H]2CCCN2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)Cl |
Origin of Product |
United States |
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